Cefozopran hydrochloride

Description

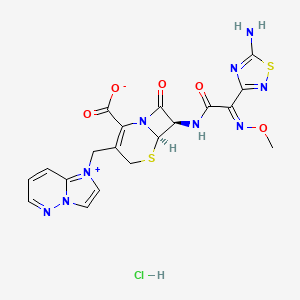

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJHUKMPVIFDNY-XFDPNJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113981-44-5 | |

| Record name | Cefozopran monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefozopran monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOZOPRAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefozopran Hydrochloride against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of Cefozopran, focusing on its interaction with penicillin-binding proteins (PBPs), subsequent effects on cell wall integrity, and the interplay with bacterial resistance mechanisms. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal effect of Cefozopran, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is initiated by the binding of Cefozopran to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.

Targeting Penicillin-Binding Proteins (PBPs)

Cefozopran exhibits a high affinity for multiple essential PBPs in P. aeruginosa. The binding of Cefozopran to the active site of these enzymes acylates the serine residue, rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. The specific PBPs targeted by Cefozopran and similar cephalosporins in P. aeruginosa include PBP-1A, PBP-1B, PBP-2, and PBP-3.[1] Inhibition of PBP-3 is particularly critical as it is directly involved in cell division, and its disruption leads to the formation of filamentous cells and eventual lysis.[1]

Diagram: Cefozopran's Core Mechanism of Action

Caption: Cefozopran diffuses through porin channels into the periplasm, where it inactivates PBPs, inhibiting cell wall synthesis and leading to cell lysis.

Quantitative Analysis of Cefozopran Activity

The in vitro efficacy of Cefozopran against P. aeruginosa is quantified by its Minimum Inhibitory Concentration (MIC) and its binding affinity for specific PBPs, often expressed as the 50% inhibitory concentration (IC50).

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For Cefozopran, these values can vary depending on the resistance profile of the P. aeruginosa isolate.

| Parameter | Value (µg/mL) | Isolate Population | Reference |

| MIC50 | 4 | 207 clinical isolates | [2] |

| MIC90 | 16 | 290 clinical isolates (1996-2000) | [3][4] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Penicillin-Binding Protein (PBP) Affinity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Diagram: Broth Microdilution Workflow

References

- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro activity of antimicrobial agents against clinical isolates of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Cefozopran hydrochloride

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefozopran (B1663582) Hydrochloride

Introduction

Cefozopran hydrochloride is a parenteral, fourth-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like Pseudomonas aeruginosa.[1][2][3] Developed for treating severe infections such as pneumonia, sepsis, and urinary tract infections, its efficacy stems from its robust chemical structure and potent mechanism of action.[2][4] This technical guide provides a comprehensive overview of the synthesis and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

The chemical characteristics of this compound define its pharmacological behavior, including its stability, solubility, and mode of action.

General and Physicochemical Properties

This compound is a semi-synthetic compound typically supplied as a white or pale yellowish-white crystalline powder.[5] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 113981-44-5 | [3] |

| Molecular Formula | C₁₉H₁₇N₉O₅S₂・HCl | [3][6] |

| Molecular Weight | 551.99 g/mol | [3][6] |

| Appearance | White or pale yellowish-white crystalline powder | [5] |

| Solubility | Freely soluble in DMSO; Slightly soluble in water | [3][7][8] |

Mechanism of Action

Like other β-lactam antibiotics, Cefozopran's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][8] Its primary targets are the penicillin-binding proteins (PBPs), which are crucial enzymes for the final stages of peptidoglycan synthesis.[1][3][9] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall.[8][9] This leads to cell lysis and bacterial death.[1][8][9] A key feature of Cefozopran, characteristic of fourth-generation cephalosporins, is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of activity.[1]

Caption: Mechanism of action of this compound.

Stability Profile

The stability of this compound is a critical factor for its formulation and clinical use. It is susceptible to degradation in both aqueous solutions and the solid state.[4][5]

Aqueous Stability: The degradation of Cefozopran in aqueous solutions follows pseudo-first-order kinetics and is highly pH-dependent.[4][10] It exhibits maximum stability in slightly acidic to neutral pH ranges, with instability increasing significantly in alkaline conditions.[4][10] The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring, a common vulnerability for cephalosporin antibiotics.[4][10] Studies have identified at least six distinct degradation products in aqueous solutions.[4][10]

Solid-State Stability: In the solid state, the degradation of Cefozopran is influenced by environmental factors such as temperature and relative humidity.[5] The degradation process is a first-order reaction based on the substrate concentration.[5] Two primary degradation products have been identified from solid-state stability studies.[5] Due to its instability, Cefozopran should be stored in airtight containers and reconstituted immediately before use.[11]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core cephalosporin structure followed by the attachment of specific side chains that confer its unique antibacterial properties.

Synthetic Strategy Overview

A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA).[12][13] The process involves protecting the amine group, modifying the C-3 position, acylating the C-7 amine with the desired side chain, and finally, deprotection and conversion to the hydrochloride salt.[12]

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative methodologies synthesized from published literature for the preparation of this compound and its key intermediates.

Protocol 1: Synthesis of 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid [12]

-

Starting Materials: 7-aminocephalosporanic acid (7-ACA) and S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (B1230152).

-

Procedure:

-

Suspend 7-ACA in a suitable solvent.

-

Add triethylamine (B128534) (Et₃N) to the suspension.

-

Introduce the S-2-benzothiazolyl thioacetate active ester to the reaction mixture.

-

Stir the mixture to allow for the condensation reaction to proceed, forming the desired product.

-

Isolate and purify the product through standard methods such as precipitation and filtration.

-

Protocol 2: Synthesis of this compound from the Cephalosporanic Acid Intermediate [12][13]

-

Starting Material: 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.

-

Procedure:

-

Silanization: Protect the carboxylic acid and amine groups of the starting material using a silylating agent like hexamethyldisilazane (B44280) (HMDS).

-

3-Substitution: Introduce imidazo[1,2-b]pyridazine to the silylated intermediate in the presence of a catalyst, such as trimethylsilyl (B98337) iodide (TMSI), to displace the acetoxy group at the C-3 position.

-

Deprotection: Remove the silyl (B83357) protecting groups, typically by adding methanol.

-

Ion Exchange: Remove the iodide counter-ion using an appropriate ion-exchange resin.

-

Salt Formation: Treat the resulting Cefozopran free base with hydrochloric acid in a suitable solvent system (e.g., ethanol/acetone or methanol/acetone) to precipitate this compound.[14]

-

Purification: The final product is collected by filtration, washed with a solvent like ether, and dried under a vacuum to yield the pure hydrochloride salt with an overall yield of approximately 15-25%.[12][13][14]

-

Protocol 3: Synthesis of the Activated Side Chain (Thioester) [15]

-

Starting Materials: 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid and 2,2′-dibenzothiazole disulfide.

-

Procedure:

-

Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane.

-

Add triphenylphosphine (B44618) as a reducing agent and triethylamine as a catalyst.

-

Conduct the reaction at room temperature.

-

The product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, can be obtained in high yield (approx. 98%) and purity.[15]

-

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Structural Verification: The definitive structure of the compound is verified using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[12]

-

Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of the final product and to monitor its degradation in stability studies.[5][14]

Conclusion

This compound remains a significant antibiotic in the clinical setting due to its potent, broad-spectrum activity. Its efficacy is rooted in its distinct chemical structure, which allows for effective inhibition of bacterial cell wall synthesis. The synthesis of this complex molecule, while challenging with reported overall yields of 15-25%, follows established principles of cephalosporin chemistry, starting from 7-ACA and involving key acylation and substitution steps.[12][13] A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its formulation, storage, and effective administration. This guide provides a foundational resource for professionals engaged in the research and development of cephalosporin antibiotics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | 113981-44-5 [chemicalbook.com]

- 3. toku-e.com [toku-e.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. selleckchem.com [selleckchem.com]

- 8. goldbio.com [goldbio.com]

- 9. Cefozopran | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Cefozopran Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234). The document presents quantitative data on its efficacy against a broad range of bacterial pathogens, details the experimental methodologies used for these assessments, and visualizes key processes and pathways to facilitate understanding.

Introduction

Cefozopran is a parenteral fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1][2] Cefozopran binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, leading to cell lysis and bacterial death.[1][2] This guide focuses on the in vitro activity of this compound, presenting a compilation of minimum inhibitory concentration (MIC) data and the standardized protocols for their determination.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a wide array of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

Cefozopran demonstrates potent activity against many Gram-positive organisms, although it is not effective against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | - | 2 |

| Staphylococcus epidermidis (MSSE) | - | 0.5 |

| Staphylococcus epidermidis (MRSE) | - | 16 |

| Staphylococcus haemolyticus | - | 64 |

| Streptococcus pyogenes | - | ≤0.063 |

| Streptococcus agalactiae | - | 0.125 |

| Streptococcus pneumoniae (PSSP) | - | 0.25 |

| Streptococcus pneumoniae (PISP) | - | 1 |

| Streptococcus pneumoniae (PRSP) | - | 2 |

| Enterococcus faecalis | - | 16 |

Data sourced from post-marketing surveillance studies.[3][4] MSSA: Methicillin-Susceptible Staphylococcus aureus; MSSE: Methicillin-Susceptible Staphylococcus epidermidis; MRSE: Methicillin-Resistant Staphylococcus epidermidis; PSSP: Penicillin-Susceptible Streptococcus pneumoniae; PISP: Penicillin-Intermediate Resistant Streptococcus pneumoniae; PRSP: Penicillin-Resistant Streptococcus pneumoniae. Note: MIC50 values were not consistently reported in the cited surveillance studies.

Gram-Negative Bacteria

Cefozopran exhibits strong activity against a broad range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.125 |

| Klebsiella pneumoniae | - | 1 |

| Klebsiella oxytoca | - | 0.25 |

| Enterobacter cloacae | - | 32-128 |

| Enterobacter aerogenes | - | 1 |

| Serratia marcescens | - | 64 |

| Proteus mirabilis | - | 0.5 |

| Morganella morganii | - | 0.5 |

| Haemophilus influenzae | - | 1 |

| Moraxella (Branhamella) catarrhalis | - | 4 |

| Pseudomonas aeruginosa | - | 16 |

| Acinetobacter baumannii | - | 32 |

Data sourced from post-marketing surveillance studies.[5] Note: The MIC90 for Enterobacter cloacae showed an increase over the surveillance period. MIC50 values were not consistently reported in the cited surveillance studies.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized methods to ascertain the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial isolates. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone technique in this evaluation.[6]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[4]

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the analytical standard in a suitable solvent to achieve a high concentration. Subsequent dilutions are made in CAMHB.

-

Preparation of Microtiter Plates: Two-fold serial dilutions of this compound are prepared in CAMHB directly in the wells of a 96-well microtiter plate. This typically results in a range of concentrations spanning the expected MIC of the test organisms. Each plate should include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar (B569324) plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

Inoculation: Each well containing the serially diluted this compound and the growth control well is inoculated with the standardized bacterial suspension. The sterility control well is not inoculated.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefozopran, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by Cefozopran.

References

- 1. scispace.com [scispace.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. protocols.io [protocols.io]

The Pharmacokinetic and Pharmacodynamic Profile of Cefozopran Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran (B1663582), a fourth-generation cephalosporin (B10832234) antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefozopran hydrochloride in various animal models, including rats, dogs, and mice. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Cefozopran, as well as its in vivo efficacy, which are critical components in the drug development process.

Pharmacokinetics of this compound

The pharmacokinetic profile of Cefozopran has been characterized in several animal species, primarily following intravenous administration. These studies reveal species-specific differences in drug disposition.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous administration.

Table 1: Pharmacokinetic Parameters of Cefozopran in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Protein Binding (%) | Reference |

| 20 | Not Reported | Not Reported | Not Reported | 0.32 | ≤10 | [1] |

Table 2: Pharmacokinetic Parameters of Cefozopran in Dogs (Intravenous Administration)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Protein Binding (%) | Reference |

| 20 | Not Reported | Not Reported | Not Reported | 0.67 | ≤10 | [1] |

Note: While specific Cmax, Tmax, and AUC values for a 20 mg/kg intravenous dose in rats and dogs were not explicitly found in the provided search results, the half-life and protein binding data are available.

Distribution

Following intravenous administration in rats, radiolabeled Cefozopran ([¹⁴C] this compound) was found to be widely distributed in various tissues.[1] Relatively high concentrations were observed in the kidney, plasma, lung, and skin.[1] The drug was also found to cross the placenta and be secreted in milk in rats.[1]

Metabolism and Excretion

Cefozopran is minimally metabolized in both rats and dogs, with the majority of the administered dose being excreted unchanged in the urine.[1] In these species, 93-94% of the total radioactivity in plasma was attributed to the unchanged drug.[1] Urinary excretion is the primary route of elimination, accounting for 84-91% of the dose in both rats and dogs.[1] A minor metabolite, imidazo[1,2-b]pyridazine (B131497) (IP), was identified in rats, accounting for only 4.8% of the dose.[1]

Pharmacodynamics of this compound

The in vivo efficacy of Cefozopran has been evaluated in various murine infection models, demonstrating its potent antibacterial activity against a range of pathogens.

Efficacy in Murine Infection Models

Table 3: In Vivo Efficacy of Cefozopran in Murine Infection Models

| Infection Model | Pathogen | Efficacy | Comparator Drugs | Reference |

| Acute Respiratory Tract Infection | Klebsiella pneumoniae DT-S | More effective than cefpiramide; as effective as ceftazidime (B193861) and cefpirome. | Cefpiramide, Ceftazidime, Cefpirome | [2] |

| Chronic Respiratory Tract Infection | Klebsiella pneumoniae 27 | As effective as ceftazidime. | Ceftazidime | [2] |

| Urinary Tract Infection | Pseudomonas aeruginosa P9 | Superior to cefpirome; equal to ceftazidime and cefclidin. | Cefpirome, Ceftazidime, Cefclidin | [2] |

| Thigh Muscle Infection | Methicillin-sensitive Staphylococcus aureus 308A-1 | More effective than ceftazidime; as effective as flomoxef. | Ceftazidime, Flomoxef | [2] |

| Thigh Muscle Infection | Methicillin-resistant Staphylococcus aureus N133 | Most effective agent. | Not specified | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of this compound.

Pharmacokinetic Studies

A typical pharmacokinetic study in animal models involves the following steps:

1. Animal Models: Studies are typically conducted in species such as Sprague-Dawley or Wistar rats, and Beagle dogs. 2. Drug Administration: this compound is administered via the desired route, most commonly intravenously (bolus or infusion). 3. Sample Collection: Blood samples are collected at predetermined time points post-administration. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are harvested. 4. Bioanalysis: Drug concentrations in plasma and tissue homogenates are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC). 5. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters like Cmax, Tmax, AUC, and half-life.

Tissue Distribution Studies

Tissue distribution studies often utilize radiolabeled compounds (e.g., ¹⁴C-Cefozopran) to track the drug's localization. Following administration, animals are euthanized at various time points, and radioactivity is measured in different organs and tissues.

Pharmacodynamic (Efficacy) Studies

Efficacy studies in animal models of infection are crucial for determining the therapeutic potential of an antibiotic.

1. Infection Model: A relevant infection model is established in mice, such as a respiratory tract, urinary tract, or thigh muscle infection model. 2. Pathogen Inoculation: Animals are infected with a clinically relevant bacterial strain. 3. Treatment: Cefozopran, often in comparison to other antibiotics, is administered at various doses and schedules. 4. Efficacy Assessment: The effectiveness of the treatment is evaluated by measuring endpoints such as bacterial load in target organs (colony-forming units, CFU) or survival rates.

Mechanism of Action

Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

The primary target of Cefozopran is the penicillin-binding proteins (PBPs) located in the bacterial cell membrane. By binding to and inactivating these enzymes, Cefozopran disrupts the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis. This leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Conclusion

The preclinical data from animal models indicate that this compound possesses favorable pharmacokinetic properties, including wide tissue distribution and primary excretion as an unchanged drug via the kidneys. Furthermore, in vivo efficacy studies in mice have demonstrated its potent activity against a variety of clinically relevant Gram-positive and Gram-negative bacteria. These findings support the clinical development and use of Cefozopran for the treatment of bacterial infections. Further research focusing on establishing a more detailed pharmacokinetic profile across different administration routes and in other animal species, such as non-human primates, would provide a more complete understanding of its disposition and aid in interspecies scaling to predict human pharmacokinetics.

References

Cefozopran: A Technical Deep-Dive into the Discovery and Development of a Fourth-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran (B1663582) is a fourth-generation cephalosporin (B10832234) antibiotic developed by the Japanese pharmaceutical company Shionogi & Co., Ltd.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of Cefozopran.

Discovery and Development Landscape

The development of Cefozopran emerged from the ongoing quest for cephalosporins with an expanded spectrum of activity, particularly against resistant Gram-negative pathogens like Pseudomonas aeruginosa. The progression from first to fourth-generation cephalosporins has been characterized by enhanced efficacy against Gram-negative bacteria while often retaining potent activity against Gram-positive cocci. Fourth-generation cephalosporins, such as Cefozopran, are distinguished by their zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria, and their increased stability against hydrolysis by many β-lactamases.

The discovery process for a novel cephalosporin like Cefozopran typically follows a structured workflow, from initial screening to clinical trials.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefozopran, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[2][3] PBPs are transpeptidases that catalyze the final steps of peptidoglycan cross-linking, a process crucial for maintaining the structural integrity of the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

The enhanced activity of fourth-generation cephalosporins is partly attributed to their high affinity for multiple PBPs. While specific binding affinity studies for Cefozopran are not extensively detailed in the public domain, it is understood to target key PBPs such as PBP1a, PBP1b, PBP2, and PBP3, which are critical for cell elongation, shape, and division.

Synthesis of Cefozopran

The chemical synthesis of Cefozopran is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common precursor for semi-synthetic cephalosporins. The synthesis involves the modification of the C-7 and C-3 positions of the cephem nucleus to impart the desired antibacterial spectrum and pharmacokinetic properties.

Experimental Protocol: Synthesis of Cefozopran Hydrochloride

A representative synthesis of this compound involves the following key steps, as compiled from various synthetic procedures:[4][5]

-

Preparation of the C-7 side chain: The (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl side chain is prepared and activated, for example, as a thioester derivative.

-

Acylation of 7-ACA: The 7-amino group of 7-ACA is acylated with the activated C-7 side chain.

-

Introduction of the C-3 side chain: The acetoxy group at the C-3 position of the cephalosporin nucleus is displaced by a nucleophilic substitution reaction with imidazo[1,2-b]pyridazine.

-

Deprotection and salt formation: Any protecting groups used during the synthesis are removed, and the final compound is converted to its hydrochloride salt to improve stability and solubility.

In Vitro Antibacterial Activity

Cefozopran exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its activity is often reported as the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a microorganism.

Table 1: In Vitro Activity of Cefozopran Against Various Bacterial Isolates

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 | 2.0 |

| Streptococcus pneumoniae | ≤0.06 | 0.25 |

| Escherichia coli | 0.12 | 0.5 |

| Klebsiella pneumoniae | 0.12 | 1.0 |

| Enterobacter cloacae | 0.5 | 8.0 |

| Serratia marcescens | 0.5 | 4.0 |

| Proteus mirabilis | ≤0.06 | 0.12 |

| Pseudomonas aeruginosa | 2.0 | 16.0 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 |

Note: MIC values are compiled from various studies and may vary depending on the specific strains and testing methodologies used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

MIC values are typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial isolates are grown on an appropriate agar medium, and a standardized inoculum is prepared to a specific turbidity, usually corresponding to a defined colony-forming unit (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cefozopran are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of Cefozopran that completely inhibits visible growth of the organism.

Pharmacokinetics

The pharmacokinetic profile of Cefozopran has been evaluated in various populations, including healthy volunteers, pediatric patients, and neonates. It is administered intravenously.[1]

Table 2: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single Intravenous Dose)

| Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC0-t (mg·h/L) | Urinary Excretion (%) |

| 0.5 g | 48.27 ± 9.84 | 0.50 ± 0.00 | 1.97 ± 0.19 | 92.43 ± 24.02 | ~66-73 |

| 1.0 g | 77.99 ± 15.08 | 0.51 ± 0.02 | 2.44 ± 0.24 | 152.45 ± 16.26 | ~66-73 |

| 2.0 g | 171.59 ± 18.27 | 0.51 ± 0.02 | 2.18 ± 0.31 | 341.03 ± 44.16 | ~66-73 |

Data are presented as mean ± standard deviation.[6]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of intravenous Cefozopran in healthy volunteers would involve the following:

-

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Drug Administration: A single dose of this compound is administered as an intravenous infusion over a specified period (e.g., 30 or 60 minutes).

-

Blood Sampling: Blood samples are collected at predefined time points before, during, and after the infusion (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Urine Collection: Urine is collected over specified intervals to determine the extent of renal excretion.

-

Sample Analysis: Plasma and urine concentrations of Cefozopran are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, t1/2, AUC, clearance, and volume of distribution.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Cefozopran in the treatment of various bacterial infections.

Table 3: Summary of Clinical Efficacy of Cefozopran in Various Infections

| Indication | Patient Population | Clinical Efficacy Rate (%) | Bacteriological Eradication Rate (%) | Reference |

| Various Infections | Pediatric | 100 | 100 | [] |

| Pneumonia, UTI, etc. | Pediatric | 100 | 100 | |

| Various Infections | Premature and Newborn | 68.4 | High (most strains eradicated) | [8] |

Cefozopran is generally well-tolerated. Common adverse events reported in clinical trials are typically mild and may include gastrointestinal disturbances, skin rash, and transient elevations in liver enzymes.[][8]

Experimental Protocol: Phase III Clinical Trial for Bacterial Pneumonia

A representative Phase III clinical trial to evaluate the efficacy and safety of Cefozopran for the treatment of bacterial pneumonia would be designed as follows:

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Patient Population: Adult patients with a confirmed diagnosis of bacterial pneumonia.

-

Randomization: Patients are randomly assigned to receive either Cefozopran or a standard-of-care comparator antibiotic.

-

Treatment Regimen: Cefozopran is administered intravenously at a specified dose and frequency for a defined duration.

-

Efficacy Endpoints: The primary efficacy endpoint is the clinical cure rate at the test-of-cure visit. Secondary endpoints may include microbiological eradication rates and time to defervescence.

-

Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, and laboratory tests throughout the study.

-

Statistical Analysis: The efficacy and safety data are analyzed to determine if Cefozopran is non-inferior or superior to the comparator.

Conclusion

Cefozopran is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its development represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. The data presented in this guide underscore its robust in vitro activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety. Continued research and post-marketing surveillance are essential to further delineate its role in the evolving landscape of antimicrobial therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of cefozopran by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102443017A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics of injected this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Comparison of the efficacy of cefoperazone-sulbactam and other cephalosporins in the treatment of infections: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Cefozopran Hydrochloride: A Technical Guide to its Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Cefozopran hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic. Understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is critical for various stages of drug development, including formulation design, analytical method development, and in vitro screening assays. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Core Data Presentation: Solubility Profile

The solubility of this compound has been reported in several key laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| Water | ≥ 52[1] | ≥ 94.20[1] | Slightly soluble to soluble.[2][3] Another source indicates a solubility of 30 mg/mL (54.35 mM). |

| Dimethyl Sulfoxide (DMSO) | 100[4] | 181.16[1][4] | Freely soluble.[2] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1] Another source suggests a solubility of 30 mg/mL (54.35 mM). |

| Ethanol | Data not available | Data not available | Used as a solvent in the preparation and crystallization of this compound, suggesting some degree of solubility. |

| Methanol | Data not available | Data not available | Employed in mixed solvent systems for the synthesis of this compound. |

| Acetone | Data not available | Data not available | Utilized in the crystallization process of this compound. |

Note: The molecular weight of this compound is 551.99 g/mol .

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of this compound. The following methodologies are based on established practices for cephalosporin antibiotics.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

a. Materials and Apparatus:

-

This compound powder (of known purity)

-

Selected laboratory solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetone)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

Analytical Quantification: HPLC Method

A validated HPLC method is essential for the accurate quantification of this compound in the prepared solutions.

a. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 92:8 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

b. Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration. The curve should exhibit good linearity (R² > 0.999).

c. Sample Analysis:

-

Inject the diluted, filtered sample solutions into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining Cefozopran HCl solubility.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefozopran, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The diagram below outlines this signaling pathway.

Caption: Cefozopran's mechanism of action pathway.

References

Structural Analysis of Cefozopran Hydrochloride and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3] This technical guide provides an in-depth analysis of the chemical structure of Cefozopran hydrochloride and its known metabolites. It includes a summary of its physicochemical properties, detailed experimental protocols for structural elucidation, and a discussion of its metabolic pathway and mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a semi-synthetic cephalosporin characterized by an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain at position 7 of the 7-aminocephalosporanic acid (7-ACA) nucleus.[3][4] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₇N₉O₅S₂・HCl | [1] |

| Molecular Weight | 551.99 g/mol | [1] |

| CAS Number | 113981-44-5 | [1] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Freely soluble in DMSO, slightly soluble in water. | [1] |

| Storage Conditions | -20°C | [1] |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Cefozopran. 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to determine the connectivity and spatial relationships of atoms.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Cefozopran Core Structure *

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Cephem Nucleus | ||

| H-6 | ~5.2 | ~58 |

| H-7 | ~5.8 | ~60 |

| C-2 | - | ~125 |

| C-3 | - | ~130 |

| C-4 | - | ~165 |

| C-8 (C=O) | - | ~168 |

| Side Chains | ||

| Methoxy (-OCH₃) | ~3.9 | ~62 |

| Aminothiazole H | ~6.8 | ~110 |

| Imidazopyridazine Hs | 7.5 - 9.0 | 115 - 150 |

*Note: These are illustrative values based on general data for cephalosporins and related heterocyclic systems. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), is used to determine the molecular weight and fragmentation pattern of Cefozopran, further confirming its structure.[7] The fragmentation of the β-lactam ring is a characteristic feature of cephalosporins in MS analysis.[8]

Table 3: Predicted Mass Spectrometry Fragmentation Data for Cefozopran

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 516.0882 | [M+H]⁺ (Protonated Cefozopran) |

| 474.0776 | [M+H - C₂H₂O₂]⁺ (Loss of ketene (B1206846) from β-lactam ring) |

| 354.0453 | [M+H - C₇H₇N₃O₂S]⁺ (Cleavage of the C7 side chain) |

| 162.0521 | [C₇H₈N₃S]⁺ (Aminothiazole side chain fragment) |

*Note: These m/z values are predicted based on the chemical structure of Cefozopran and general fragmentation patterns of cephalosporins.

Metabolism of Cefozopran

Studies on the metabolic fate of Cefozopran have been conducted in animal models, primarily rats and dogs. The research indicates that Cefozopran is largely excreted unchanged in the urine, with recovery rates ranging from 74% in rats to 90% in dogs. This suggests that the drug undergoes limited biotransformation. One study noted that no active metabolites were found in the plasma or urine of animals administered Cefozopran. However, another study identified a small amount (4.8% of the dose in rats) of a metabolite, imidazo[1,2-b]pyridazine (B131497) (IP), resulting from the cleavage of the C-3 side chain. There is currently no strong evidence to suggest that this or any other metabolite possesses significant antibacterial activity comparable to the parent compound.

Experimental Protocols

NMR Spectroscopy for Structural Analysis

This protocol describes a general method for the structural elucidation of a cephalosporin like Cefozopran using NMR.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS or DSS) if required.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: 5 mm broadband observe (BBO) or cryoprobe.

-

Temperature: 298 K.

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire with a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 5 seconds for quantitative analysis, and 16-64 scans.

-

¹³C NMR: Acquire with a spectral width of 200-220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and 1024 or more scans.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different structural fragments.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

LC-MS/MS for Structural Confirmation

This protocol provides a general procedure for the analysis of Cefozopran by Liquid Chromatography-Tandem Mass Spectrometry.

-

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Serially dilute to create working solutions.

-

Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. Vortex and centrifuge. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

-

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion to obtain fragmentation patterns.

-

Capillary Voltage: 3.5-4.5 kV.

-

Gas Temperature: 300-350 °C.

-

Collision Energy: Optimize for fragmentation of the Cefozopran parent ion (typically 10-40 eV).

-

Visualizations

Metabolic Pathway of Cefozopran

The following diagram illustrates the limited metabolism of Cefozopran, primarily showing its excretion as an unchanged drug and the minor metabolic pathway leading to the formation of imidazo[1,2-b]pyridazine (IP) in some animal models.

Caption: Limited metabolism of Cefozopran.

Experimental Workflow for Structural Elucidation

This workflow outlines the key steps involved in the structural analysis of a cephalosporin like Cefozopran.

Caption: General workflow for structural analysis.

Mechanism of Action: PBP Inhibition Pathway

This diagram illustrates the mechanism of action of Cefozopran, which involves the inhibition of bacterial cell wall synthesis.

Caption: Inhibition of bacterial cell wall synthesis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 113981-44-5 [chemicalbook.com]

- 3. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

Cefozopran Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall.[2] These proteins are essential for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[3] PBPs catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the shape and stability of the bacterium.[3] The inhibition of these enzymes by β-lactam antibiotics, such as cephalosporins, disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2][3]

Cefozopran (B1663582) Hydrochloride: Mechanism of Action

Cefozopran, a fourth-generation cephalosporin (B10832234), exerts its bactericidal effect by binding to and inactivating PBPs.[1][2] This class of cephalosporins is characterized by its broad spectrum of activity, which includes enhanced stability against many β-lactamases and improved penetration into the periplasmic space of Gram-negative bacteria. The binding of cefozopran to the active site of PBPs is a covalent and generally irreversible interaction that acylates a serine residue within the enzyme's active site. This acylation prevents the PBP from carrying out its normal function of cross-linking peptidoglycan strands, thereby compromising the integrity of the bacterial cell wall.

Mechanism of Cefozopran Action

Quantitative Analysis of PBP Binding Affinity

The efficacy of a β-lactam antibiotic is closely related to its binding affinity for specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

While specific IC50 values for cefozopran hydrochloride are not extensively documented in publicly accessible literature, the following table provides a comparative summary of the PBP binding affinities for other cephalosporins against key bacterial pathogens. This data offers a valuable reference for understanding the expected PBP binding profile of a fourth-generation cephalosporin like cefozopran.

| Antibiotic | Organism | PBP1a/1b (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) | PBP2a (IC50, µg/mL) | Reference |

| Ceftazidime | P. aeruginosa | - | - | High Affinity | - | [4] |

| Cefoperazone (B1668861) | E. coli | High Affinity | High Affinity | High Affinity | - | [1] |

| Cefoperazone | P. aeruginosa | High Affinity | High Affinity | High Affinity | - | [1] |

| Ceftaroline | S. aureus (MSSA) | - | - | - | - | [5] |

| Ceftaroline | S. aureus (MRSA) | - | - | - | 0.01 - 1 | [5] |

| Ceftaroline | S. pneumoniae | 0.125 - 0.25 | 0.5 - 4 | 0.1 - 4 | - | [5] |

Note: "High Affinity" indicates that the source mentions a strong binding but does not provide a specific IC50 value.

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of cephalosporins to PBPs is commonly determined using a competitive binding assay. This method measures the ability of an unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical methods such as sonication or a French press.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells and cellular debris. The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.

-

Membrane Preparation: Wash the membrane pellet with buffer and resuspend it in a suitable assay buffer. The total protein concentration is determined using a standard protein assay.

Competitive PBP Binding Assay

-

Incubation with Test Antibiotic: Incubate the prepared bacterial membranes with varying concentrations of the test antibiotic (e.g., this compound) for a specific period to allow for binding to the PBPs.

-

Labeling with Fluorescent Penicillin: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to the mixture. This labeled penicillin will bind to any PBPs that are not already occupied by the test antibiotic.

-

Termination of Reaction: Stop the binding reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and boiling the samples.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent bands is quantified using densitometry software.

-

IC50 Determination: The concentration of the test antibiotic that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to a control with no test antibiotic, is determined as the IC50 value.

Experimental Workflow for PBP Binding Assay

Conclusion

This compound's antibacterial efficacy is fundamentally linked to its ability to bind and inactivate essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While specific quantitative binding data for cefozopran remains to be extensively published, the established methodologies for determining PBP affinity provide a clear path for future research in this area. The comparative data from other cephalosporins underscores the importance of high-affinity PBP binding for potent antibacterial activity. This guide provides a foundational understanding for researchers and drug development professionals working to further elucidate the molecular interactions of cefozopran and to develop novel β-lactam antibiotics.

References

- 1. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of Cefozopran hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran (B1663582) hydrochloride is a fourth-generation parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed by Shionogi & Co., Ltd., it belongs to the β-lactam class of antibiotics and is designed for the treatment of severe bacterial infections, including pneumonia, sepsis, and complicated urinary tract and skin infections.[1] Its enhanced ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for multiple penicillin-binding proteins (PBPs) contribute to its potent bactericidal activity, notably against difficult-to-treat pathogens like Pseudomonas aeruginosa.[1][3] This technical guide provides a comprehensive review of the therapeutic potential of Cefozopran hydrochloride, summarizing key data on its mechanism of action, antibacterial spectrum, clinical efficacy, and pharmacokinetic profile, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Similar to other β-lactam antibiotics, Cefozopran's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][4] This process is initiated by the binding of Cefozopran to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[4][5] The covalent binding of Cefozopran to these enzymes inactivates them, interfering with the cross-linkage of peptidoglycan chains.[4] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1][4] A key feature of Cefozopran is its enhanced penetration through the outer membrane of Gram-negative bacteria, allowing it to reach its PBP targets more effectively than earlier-generation cephalosporins.[1]

Antibacterial Spectrum and In Vitro Activity

Cefozopran demonstrates a broad spectrum of antibacterial activity. Post-marketing surveillance in Japan has provided extensive data on its in vitro activity against a wide range of clinical isolates. The minimum inhibitory concentrations (MICs) are crucial for assessing its potential efficacy.

Table 1: In Vitro Activity of Cefozopran Against Key Gram-Negative Clinical Isolates

| Bacterial Species | Number of Isolates (n) | MIC90 (μg/mL) |

|---|---|---|

| Escherichia coli | 276 | Potent and consistent activity |

| Klebsiella pneumoniae | 192 | Potent and consistent activity |

| Klebsiella oxytoca | 157 | Potent and consistent activity |

| Serratia marcescens | 172 | Potent and consistent activity |

| Pseudomonas aeruginosa | 290 | Not considerably changed over time |

| Haemophilus influenzae | 289 | Stable activity |

| Enterobacter cloacae | 189 | Increased year by year |

| Citrobacter freundii | 177 | Variably changed, higher than initial |

| Stenotrophomonas maltophilia | 169 | Weak activity |

Data sourced from post-marketing surveillance.[6]

Pharmacokinetics

The pharmacokinetic profile of Cefozopran has been studied in healthy adult volunteers and pediatric patients. It is administered intravenously and exhibits a relatively rapid onset of action, with peak plasma concentrations reached within 30 minutes to an hour.[1] The drug is primarily excreted through the kidneys.[1]

Table 2: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single IV Infusion)

| Dose | Cmax (mg/L) | Tmax (h) | AUC0-t (mg·h/L) | t1/2β (h) |

|---|---|---|---|---|

| 0.5 g | 48.27 ± 9.84 | 0.50 ± 0.00 | 92.43 ± 24.02 | 1.97 ± 0.19 |

| 1.0 g | 77.99 ± 15.08 | 0.51 ± 0.02 | 152.45 ± 16.26 | 2.44 ± 0.24 |

| 2.0 g | 171.59 ± 18.27 | 0.51 ± 0.02 | 341.03 ± 44.16 | 2.18 ± 0.31 |

Data presented as mean ± standard deviation.[7] this compound demonstrates linear pharmacokinetics in healthy volunteers.[7]

Table 3: Pharmacokinetic Parameters of Cefozopran in Healthy Chinese Volunteers (Single 1-h IV Infusion)

| Dose | Cmax (μg/mL) | AUC0-∞ (μg·h/mL) | t1/2 (h) | CL (L/h) |

|---|---|---|---|---|

| 0.5 g | 29.3 ± 7.9 | 56.6 ± 12.3 | 1.98 ± 0.32 | 9.2 ± 1.9 |

| 1.0 g | 63.8 ± 12.5 | 114.6 ± 20.3 | 2.01 ± 0.23 | 9.0 ± 1.6 |

| 2.0 g | 123.2 ± 32.1 | 227.0 ± 54.4 | 2.07 ± 0.26 | 9.3 ± 2.4 |

Data presented as mean ± standard deviation.[8]

Table 4: Peak Serum Concentrations of Cefozopran in Pediatric Patients (IV Injection)

| Dose (mg/kg) | Peak Serum Concentration (μg/mL) |

|---|---|

| 10 | 21.3 ± 10.0 |

| 20 | 51.0 ± 9.9 |

| 40 | 68.3 ± 0.7 |

Data presented as mean ± standard deviation.[1]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Cefozopran in treating a variety of infections.

Table 5: Clinical Efficacy of Cefozopran in Pediatric Infections

| Infection Type | Number of Patients | Efficacy Rate |

|---|---|---|

| Pneumonia | 9 | 100% (Excellent or Good) |

| Acute Bronchitis | 1 | 100% (Excellent or Good) |

| Enterocolitis | 1 | 100% (Excellent or Good) |

| Purulent Lymphadenitis | 1 | 100% (Excellent or Good) |

| Skin and Soft Tissue Infections | 4 | 100% (Excellent or Good) |

Based on a study of 16 children. Doses ranged from 20 to 35 mg/kg administered three times a day.[9]

A comparative study of Cefozopran and Cefpirome (B1668871) for complicated urinary tract infections showed comparable efficacy.[3]

Table 6: Clinical Efficacy in Complicated Urinary Tract Infections (UTIs)

| Treatment Group | Dose | Overall Clinical Efficacy (Japanese UTI Committee Criteria) |

|---|---|---|

| Cefozopran | 1 g twice daily | 90.6% (29/32) |

| Cefpirome | 1 g twice daily | 90.9% (30/33) |

No significant difference was observed between the two groups.[3]

A Phase 3 trial has also been completed for the treatment of community-acquired pneumonia.[2]

Safety and Tolerability

Cefozopran is generally well-tolerated.[1] The most common side effects are gastrointestinal, such as nausea, vomiting, and diarrhea.[1] Skin rash and elevations in liver enzymes (GPT and GOT) have also been reported.[9] As with other cephalosporins, there is a risk of allergic reactions.[1] Caution is advised when co-administering with nephrotoxic drugs, and monitoring of kidney function is recommended.[1] It may also enhance the effects of anticoagulants.[1]

Mechanisms of Resistance

Resistance to cephalosporins, including Cefozopran, can emerge through several mechanisms:

-

Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.[5][9]

-

Production of β-Lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[5][9]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as alterations in porin channels, can limit the entry of the antibiotic into the cell.[5][9]

Stenotrophomonas maltophilia has been noted to have developed resistance to Cefozopran.[6]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of Cefozopran is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

-

Method: Broth microdilution or agar (B569324) dilution methods are commonly employed.[10][11]

-

Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is used.

-

Medium: Mueller-Hinton agar or broth is the standard medium.[10]

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]

Animal Models of Infection

Animal models are crucial for evaluating the in vivo efficacy of antibiotics like Cefozopran. A common model is the mouse lung infection model for P. aeruginosa.

-

Animal: Mice (e.g., specific pathogen-free).

-

Induction of Immunosuppression (optional): To mimic conditions in immunocompromised patients, mice may be rendered granulocytopenic by intraperitoneal injection of cyclophosphamide.[5]

-

Infection: Mice are challenged with a specific strain of bacteria, such as P. aeruginosa, via aerosol exposure or intratracheal inoculation to establish a lung infection.[5][13]

-

Treatment: Cefozopran is administered at various doses and schedules (e.g., intraperitoneally or intravenously).

-

Outcome Measures: Efficacy is assessed by survival rates, bacterial clearance from the lungs (colony-forming units), and histopathological examination of lung tissue.[5]

Clinical Trial Protocols

Clinical trials for antibiotics like Cefozopran follow standardized designs to ensure robust evaluation of safety and efficacy. For an indication like complicated urinary tract infection (cUTI), a randomized, multicenter, double-blind study is a common approach.

-

Patient Population: Adult patients with a clinical diagnosis of cUTI and a positive urine culture.[14]

-

Inclusion Criteria: Symptoms of cUTI, presence of a complicating factor (e.g., anatomical abnormality, catheterization), and a baseline pathogen count of ≥10^5 CFU/mL in urine.[14]

-

Exclusion Criteria: Known hypersensitivity to β-lactams, severe renal impairment, pregnancy.[2]

-

Randomization: Patients are randomly assigned to receive either Cefozopran or a comparator antibiotic (e.g., another broad-spectrum cephalosporin or carbapenem).

-

Treatment Regimen: Intravenous administration of a fixed dose (e.g., 1g of Cefozopran every 12 hours) for a specified duration (e.g., 5-14 days).[3]

-

Primary Endpoint: Clinical cure and microbiological eradication at the test-of-cure visit.[14]

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.[14]

Conclusion

This compound is a potent fourth-generation cephalosporin with a favorable pharmacokinetic profile and demonstrated efficacy against a wide range of clinically important pathogens, including P. aeruginosa. Its broad spectrum of activity makes it a valuable therapeutic option for severe bacterial infections. As with all antibiotics, ongoing surveillance of susceptibility patterns is essential to monitor for the emergence of resistance and to guide appropriate clinical use. Further research into optimized dosing regimens for specific patient populations and infections will continue to refine its role in the management of infectious diseases.

References

- 1. Pharmacokinetics and clinical effects of cefozopran in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. [A comparative study on the clinical utility of cefozopran and cefpirome against complicated urinary tract infections] [pubmed.ncbi.nlm.nih.gov]

- 4. antibiotics.or.jp [antibiotics.or.jp]

- 5. The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Post-marketing surveillance of antibacterial activities of cefozopran against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetics of injected this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Cefozopran by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetic and clinical studies of cefozopran in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. thaiscience.info [thaiscience.info]

- 12. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. mdpi.com [mdpi.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Molecular formula and weight of Cefozopran hydrochloride for experimental calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Cefozopran (B1663582) hydrochloride, a fourth-generation cephalosporin (B10832234) antibiotic. The focus of this document is to supply the core data and methodologies required for accurate and reproducible experimental work.

Core Chemical and Physical Data